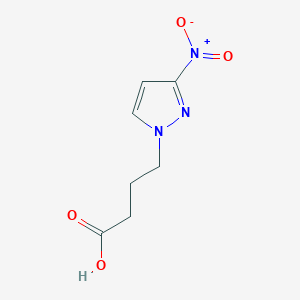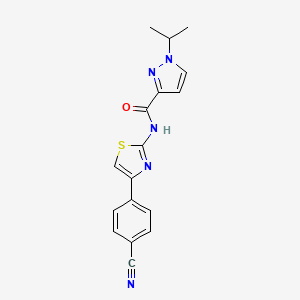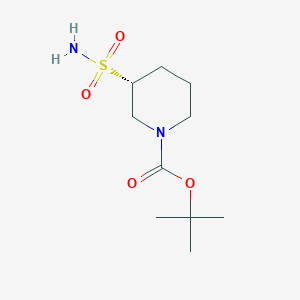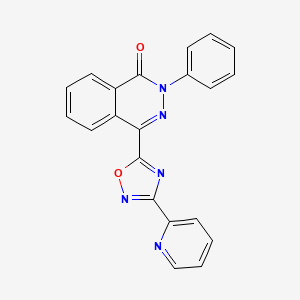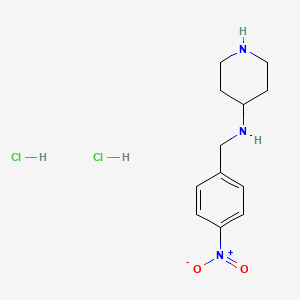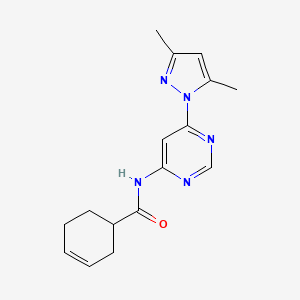
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are part of many important bioactive compounds, including some used as ligands for actinide (III)/lanthanide (III) separation .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and time-resolved laser fluorescence spectroscopy (TRLFS) might be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. It’s likely that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been found to have a white powder appearance .Aplicaciones Científicas De Investigación
Anticancer and Anti-Inflammatory Properties
- Novel pyrazolopyrimidines derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their potential anticancer and anti-5-lipoxygenase activities. These compounds exhibited promising results in cytotoxic assays against cancer cell lines such as HCT-116 and MCF-7, and also showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial and Antibacterial Potential
- The compound's structural analogues have been synthesized and shown to possess significant antimicrobial properties. For instance, a study reported the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibited notable antibacterial potential against various microorganisms, indicating the possible use of such compounds in combating bacterial infections (Deohate & Palaspagar, 2020).
Antiviral Activity
- Derivatives of pyrazolopyrimidine, structurally related to the compound , have shown promising antiviral properties. A study demonstrated the effectiveness of these derivatives against the Hepatitis B virus, suggesting potential applications in antiviral therapies (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antioxidant Activities
- Pyrazolopyrimidines and their derivatives have been investigated for their antioxidant activities. Research indicates that certain novel indane-amide substituted pyrazole, pyrimidine, and related derivatives exhibit antioxidant properties, which could be beneficial in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Synthesis and Characterization
- The compound and its derivatives have been extensively studied for their synthesis and structural characterization. Research focusing on the synthesis and antimicrobial activity of novel heterocycles incorporating similar moieties has contributed to a deeper understanding of their chemical properties and potential applications in various fields (Bondock, Rabie, Etman, & Fadda, 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide are protein kinases . Protein kinases play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases, including cancer .
Mode of Action
N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide interacts with its targets by acting as an inhibitor . It has been reported to act as a cyclin-dependent kinase (CDK) inhibitor, glycogen synthase kinase (GSK) inhibitor, epidermal growth factor receptor (EGFR) inhibitor, and dual src/Ab1 kinase inhibitor .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting protein kinases, N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide can disrupt cell proliferation, differentiation, migration, metabolism, and apoptosis . This disruption can lead to the death of cancer cells, thereby exhibiting its anticancer effects .
Result of Action
The molecular and cellular effects of N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide’s action are primarily cytotoxic . The compound exhibits cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . This cytotoxic activity is likely due to the compound’s inhibition of protein kinases and the subsequent disruption of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide. For instance, the compound’s solubility in polar organic solvents may affect its distribution within the body and its ability to reach its targets Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity
Propiedades
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-8-12(2)21(20-11)15-9-14(17-10-18-15)19-16(22)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDMQCPUXLBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CCC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)

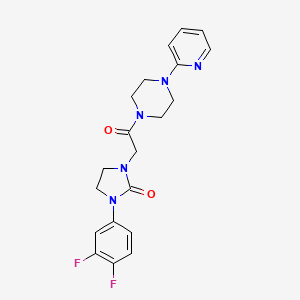

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398271.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)
